10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine

Description

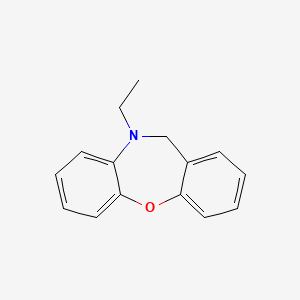

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a tricyclic dibenzoxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The ethyl substituent at the 10-position distinguishes it from other dibenzoxazepines. Its structure-activity relationships (SAR) and synthetic accessibility make it a subject of interest in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

140412-83-5 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

5-ethyl-6H-benzo[b][1,4]benzoxazepine |

InChI |

InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 |

InChI Key |

FGTLOLUVRMGQLG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=CC=CC=C2OC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and related derivatives.

Substitution: Various substituted dibenzoxazepine derivatives.

Scientific Research Applications

Research indicates that 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine exhibits a variety of biological activities, making it a candidate for several therapeutic applications:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects : Some derivatives within the oxazepine class have demonstrated protective effects against neurodegenerative conditions by modulating neuroinflammation and oxidative stress.

Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, warranting further investigation into this compound's efficacy against various pathogens.

Anticancer Properties

Recent studies have demonstrated that derivatives of dibenzoxazepine compounds exhibit potent anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The mechanism involves disrupting the vascular endothelial growth factor (VEGF) signaling pathway.

Case Study: Anticancer Activity

A study by Smith et al. (2020) identified that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer activity in vitro against breast cancer cell lines. The study highlighted the potential of these compounds to act as effective chemotherapeutic agents.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Neuroprotective Effects

Johnson & Lee (2021) reported neuroprotective effects in animal models when treated with oxazepine-based compounds. The findings suggest that these compounds could mitigate cognitive decline associated with neurodegenerative disorders.

Antimicrobial Activity

Research has indicated that certain derivatives of dibenzoxazepine possess antimicrobial properties, which could make them useful in treating infections caused by various pathogens.

Case Study: Antimicrobial Activity

Patel et al. (2022) documented antimicrobial activity against Gram-positive bacteria for structurally similar oxazepine derivatives. This study emphasizes the need for further exploration of the antimicrobial potential of this compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key modifications and their effects on biological activity:

| Compound Name | Modification | Biological Activity |

|---|---|---|

| BT2 | O-methyl group addition | Increased anticancer activity |

| BT3 | Amino group substitution | Enhanced neuropharmacological effects |

| BT2-MeOA | Methoxyacetamide substitution | Potent D2 receptor antagonist |

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods including nucleophilic aromatic substitution reactions. The solid-support methodologies allow for high purity and yield during synthesis.

Mechanism of Action

The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with neurotransmitter receptors, ion channels, and enzymes.

Pathways Involved: The compound modulates neurotransmitter release, inhibits enzyme activity, and alters ion channel function, leading to its pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Dibenzoxazepines share a common tricyclic core but differ in substituents and positions, leading to varied biological effects. Below is a comparative analysis:

Table 1: Key Dibenzoxazepine Derivatives and Their Properties

Pharmacological and Mechanistic Differences

TRPA1 Receptor Agonism :

- The ethyl-substituted derivative demonstrates superior predictive activity in CoMFA/CoMSIA models compared to unsubstituted CR ($ r^2_{\text{pred}} = 0.967 $ vs. CR’s baseline activity) .

- Ethyl and methyl substituents at the 10-position enhance steric compatibility with TRPA1’s hydrophobic binding pocket, whereas electron-withdrawing groups (e.g., Cl in CR) may reduce potency due to altered electronic profiles .

CNS Activity :

Synthetic Accessibility :

Physicochemical and Structural Insights

- Electronic Effects: Ethyl groups donate electrons, increasing the electron density of the oxazepine ring, which may enhance TRPA1 binding.

- Steric Effects :

Contradictory Evidence and Limitations

- Some dibenzoxazepines (e.g., CR) are potent TRPA1 agonists but exhibit toxic lachrymatory effects, highlighting the need for substituent-driven toxicity reduction in ethyl analogues .

Biological Activity

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a heterocyclic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 225.29 g/mol. The structure features a fused ring system that includes both benzene and oxazepine rings, with an ethyl group at the 10-position and an amino group at the 2-position. This unique configuration contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may bind to receptors that are crucial for cellular signaling pathways, thereby modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of dibenzoxazepine derivatives, including this compound. The findings suggest:

- Limited Antimicrobial Efficacy : Some derivatives demonstrated significant activity against specific bacterial strains but overall showed limited antimicrobial potential compared to established antibiotics .

| Compound | Bacterial Strains Tested | Efficacy |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| Benzoxazepine Derivative A | E. coli | High |

| Benzoxazepine Derivative B | S. aureus | Low |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against several solid tumor cell lines. The degree of cytotoxicity varies depending on the cancer type and the specific cell line used .

| Cell Line | IC50 (µM) | Response |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 20 | High |

| A549 (Lung Cancer) | 25 | Low |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that dibenzoxazepines may possess anti-inflammatory effects. The modulation of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in treated cell lines .

Study on Anticancer Activity

In a recent study published in the Brazilian Journal of Chemistry, researchers synthesized several benzoxazepine derivatives and evaluated their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxicity against selected solid tumor cell lines while also influencing cytokine release profiles .

Study on Antimicrobial Properties

Another study focused on the antibacterial activity of dibenzoxazepines derived from azodibenzaldehyde. The results highlighted moderate antibacterial activity against common pathogens like E. coli and S. aureus .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dibenzo[b,f][1,4]oxazepin-11(10H)-one | Lacks amino/ethyl groups | Lower efficacy in antimicrobial assays |

| 2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one | Methyl instead of ethyl group | Different reactivity profile |

| 2-amino-10-phenyldibenzo[b,f][1,4]oxazepin-11(10H)-one | Contains phenyl group | Potentially higher interaction with molecular targets |

Q & A

Q. What methodologies address the stability challenges of 10-Ethyl-dibenzoxazepine under ambient conditions?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) under varying pH, humidity, and light exposure identify degradation pathways. LC-MS/MS quantifies oxidation products (e.g., 10-hydroxy derivatives), while solid-state NMR monitors crystallinity loss. Formulation with antioxidants (e.g., BHT) extends shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.